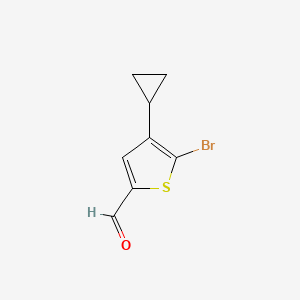

5-Bromo-4-(cyclopropyl)thiophene-2-carboxaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

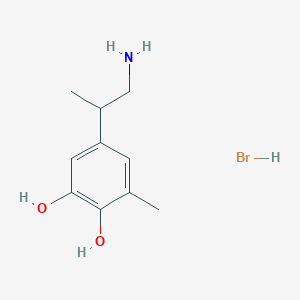

5-Bromo-4-(cyclopropyl)thiophene-2-carboxaldehyde is a chemical compound with the molecular formula C₈H₇BrOS . It is produced by Apollo Scientific .

Molecular Structure Analysis

The molecular weight of this compound is 231.11 g/mol . For more detailed structural information, you may refer to its 2D or 3D molecular structure available in chemical databases .Physical And Chemical Properties Analysis

The compound has a molecular weight of 231.11 g/mol . It has a boiling point of 105-107°C at 11 mmHg and a density of 1.607 g/mL at 25°C .Scientific Research Applications

Carbonic Anhydrase Inhibitors

A study by Chow et al. (1996) explored the inhibition of carbonic anhydrase II by derivatives synthesized from 4-bromo-2-thiophene carboxaldehyde. These compounds exhibited inhibitory values in the 25–81% range in ex vivo assays, indicating their potential as carbonic anhydrase inhibitors (Chow et al., 1996).

Palladium-Catalyzed C−C Bond Formation

Bussolari and Rehborn (1999) developed a method for synthesizing 5-aryl furfurals and aryl thiophene-2-carboxaldehydes. This process involves palladium-catalyzed C−C bond formation in aqueous media, showcasing the utility of this compound in organic synthesis (Bussolari and Rehborn, 1999).

Bromination Studies

Gol'dfarb et al. (1971) investigated the bromination of thiophenecarboxaldehyde, revealing insights into the substitution patterns and reactivity of brominated thiophene derivatives. This study highlights the chemical properties and reactions of such compounds (Gol'dfarb et al., 1971).

Optoelectronic Applications

Dall’Agnese et al. (2017) described the use of a thiophene derivative in creating donor-acceptor π-conjugated molecules for optoelectronic applications. This study demonstrates the application of thiophene derivatives in the field of materials science (Dall’Agnese et al., 2017).

Photochemical Synthesis

Antonioletti et al. (1986) explored the photochemical synthesis of phenyl-2-thienyl derivatives using thiophene-2-carbaldehyde. This research provides insights into the photochemical behavior of thiophene derivatives (Antonioletti et al., 1986).

Suzuki-Miyaura Coupling

Hergert et al. (2018) investigated the Suzuki-Miyaura coupling for the preparation of 5-arylthiophene-2-carboxaldehydes. This study contributes to the field of organic chemistry, particularly in the synthesis of complex organic compounds (Hergert et al., 2018).

Safety and Hazards

5-Bromo-4-(cyclopropyl)thiophene-2-carboxaldehyde may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name |

5-bromo-4-cyclopropylthiophene-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrOS/c9-8-7(5-1-2-5)3-6(4-10)11-8/h3-5H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLOOFQNFFJAAKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(SC(=C2)C=O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-5-[3-(dimethylamino)acryloyl]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2437908.png)

![N-phenyl-N-(propan-2-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2437912.png)

![Tert-butyl 3-cyano-4-{4-[(ethylsulfanyl)methyl]benzoyl}piperazine-1-carboxylate](/img/structure/B2437913.png)

![3-{4-Methoxy-3-[(propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B2437915.png)

![2-(4-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B2437918.png)

![(Z)-ethyl 2-(2-((3,4-dimethoxybenzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2437921.png)